4-propyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-propyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7OS/c1-2-3-11-13(24-21-20-11)15(23)19-7-9-22-8-6-18-14(22)12-10-16-4-5-17-12/h4-6,8,10H,2-3,7,9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAAZERUTSMQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 4-propyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is the Transient receptor potential cation channel V1 (TRPV1). TRPV1 is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli.

Mode of Action

This compound interacts with its target, TRPV1, leading to the activation of the channel. This activation seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons.

Biochemical Pathways

The activation of TRPV1 by this compound affects various biochemical pathways. It is involved in the mediation of inflammatory pain and hyperalgesia. The activation of the channel can be potentiated by mild extracellular acidic pH (6.5), which is often present in inflamed tissues.

Result of Action

The activation of TRPV1 by this compound leads to a series of molecular and cellular effects. These include the influx of protons into the cell, which may lead to intracellular acidosis in nociceptive neurons. This can result in the sensation of pain, making this compound potentially useful in pain research.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of an acidic environment can potentiate the activation of TRPV1 by this compound. Additionally, factors such as temperature and the presence of other endogenous compounds can also influence its action.

Biological Activity

The compound 4-propyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the available literature on its biological activity, focusing on in vitro studies, mechanisms of action, and structure-activity relationships.

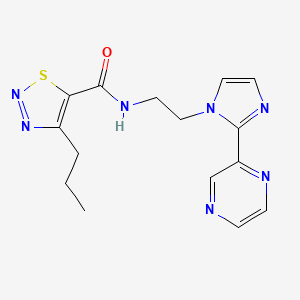

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance, a study focused on various thiadiazole derivatives demonstrated significant cytotoxicity against different cancer cell lines. The compound This compound was evaluated for its ability to inhibit cell proliferation in various cancer models.

In Vitro Studies

In vitro evaluations revealed that this compound exhibits selective cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in these studies:

These findings suggest that the compound has a promising selectivity profile favoring cancer cells over normal cells.

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. It has been shown to activate apoptotic pathways, leading to increased rates of both early and late apoptosis in treated cells. In one study, treatment with the compound resulted in a significant increase in apoptotic cell populations compared to untreated controls:

- Untreated Control : 0.89% apoptotic cells

- Treated with Compound : 37.83% apoptotic cells

This indicates that the compound may effectively trigger programmed cell death in malignant cells while sparing normal tissues.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the thiadiazole ring and substituents on the imidazole moiety significantly influence biological activity. For example:

- Substituents : The presence of different alkyl groups on the thiadiazole ring enhances anticancer activity.

- Linker Length : Variations in the ethyl linker connecting the pyrazine and imidazole moieties affect binding affinity and selectivity towards cancer targets.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values indicating potent activity .

- Anticancer Properties : Thiadiazole derivatives have been evaluated for their anticancer potential. Compounds similar to 4-propyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide have shown promise in inhibiting cancer cell proliferation in vitro .

Case Studies

Several studies have highlighted the applications of thiadiazole derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiadiazole structure significantly enhanced antimicrobial activity .

- Anticancer Research : Another study focused on synthesizing new thiadiazole derivatives and evaluating their cytotoxicity against cancer cell lines. The findings suggested that these compounds could serve as potential leads for developing new anticancer drugs .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications could enhance efficacy and specificity against target enzymes involved in disease processes .

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : The 1,2,3-thiadiazole in the target compound differs from thiazole or hydrazinecarboxamide cores in analogs. The sulfur and nitrogen arrangement in thiadiazoles may enhance electron-withdrawing effects, influencing reactivity and binding affinity compared to thiazoles .

- The pyridinyl substituents in ’s analogs provide a single aromatic nitrogen for coordination, whereas pyrazine in the target compound has two such sites .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s pyrazine and imidazole groups enable diverse hydrogen-bonding interactions:

- Pyrazine N Atoms: Serve as acceptors for N-H or O-H donors from adjacent molecules.

In contrast, ’s compound utilizes benzodioxol oxygen atoms as acceptors, creating distinct crystal packing patterns . Graph set analysis (as per ) would classify these interactions into motifs such as R₂²(8) (amide-amide dimers) or C(4) (chain-forming bonds), with the pyrazine’s dual acceptors possibly leading to more complex networks compared to monofunctional pyridinyl groups .

Q & A

Q. What are the typical synthetic routes for constructing the 1,2,3-thiadiazole core in this compound?

The 1,2,3-thiadiazole moiety is commonly synthesized via cyclization reactions using thiosemicarbazides or via Hurd-Mori reactions. For example, POCl₃-mediated cyclization of carboxylic acid derivatives with thiosemicarbazides under reflux (90°C, 3 hours) yields thiadiazole rings with high regioselectivity . Adjusting pH during workup (e.g., ammonia solution to pH 8–9) improves crystallization and purity. Solvent choice (e.g., DMF or DMSO) and catalysts (K₂CO₃) are critical for optimizing yields .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

- ¹H/¹³C NMR : Confirm the presence of the propyl chain (δ ~0.9–1.7 ppm for CH₃/CH₂), pyrazine protons (δ ~8.5–9.5 ppm), and imidazole protons (δ ~7.5–8.5 ppm). The thiadiazole carbons appear at δ ~160–170 ppm .

- IR : Look for absorption bands at ~1650–1700 cm⁻¹ (amide C=O), ~3100 cm⁻¹ (aromatic C-H), and ~1250 cm⁻¹ (C-S in thiadiazole) . Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize enzyme inhibition assays (e.g., cyclooxygenase COX1/2 for anti-inflammatory potential) and cytotoxicity screening (e.g., MTT assay on cancer cell lines). Use positive controls (e.g., indomethacin for COX) and replicate experiments (n ≥ 3) to ensure reproducibility .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the imidazole ring be addressed?

Regioselectivity in N-alkylation of 1H-imidazoles is influenced by steric and electronic factors. Use bulky alkylating agents (e.g., 2-chloroethyl derivatives) to favor substitution at the less hindered nitrogen. Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for high solubility) . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for analogs?

Discrepancies between in vitro and in vivo activity often arise from poor solubility or metabolic instability.

- Methodology :

- Perform logP/logD measurements to assess lipophilicity.

- Use metabolic stability assays (e.g., liver microsomes) to identify vulnerable sites (e.g., ester groups).

- Synthesize analogs with solubilizing groups (e.g., PEG chains) or bioisosteres (e.g., replacing thiadiazole with oxadiazole) .

Q. What computational strategies predict binding modes with target proteins (e.g., kinases)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., ATP-binding pockets). Validate with co-crystallized ligands (RMSD < 2.0 Å).

- MD Simulations : Run 100 ns simulations in explicit solvent to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions .

- Free Energy Calculations : Apply MM-PBSA/GBSA to rank binding affinities of analogs .

Q. How to optimize reaction yields in large-scale synthesis?

- Process Parameters : Use flow chemistry for precise control of POCl₃ addition (previents exothermic side reactions).

- Workflow :

Screen solvents (e.g., acetonitrile vs. THF) for intermediate stability.

Optimize catalyst loading (e.g., 1.2 equiv. K₂CO₃).

Employ gradient recrystallization (DMSO/water) for high-purity isolation .

Data Contradiction Analysis

Q. Why might biological activity vary between batches with identical purity?

- Root Causes :

- Polymorphism (e.g., amorphous vs. crystalline forms affecting solubility).

- Trace impurities (e.g., residual solvents acting as inhibitors).

- Solutions :

- Characterize batches via PXRD and DSC.

- Use preparative HPLC to isolate impurities for bioactivity testing .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.